Product packaging for 7-Bromo-5-chloroindolin-2-one(Cat. No.:CAS No. 215433-19-5)

7-Bromo-5-chloroindolin-2-one

Cat. No.: B1603777
CAS No.: 215433-19-5
M. Wt: 246.49 g/mol
InChI Key: ULFMXQCBEHNLMZ-UHFFFAOYSA-N
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Description

Significance of Indolin-2-one Core in Contemporary Drug Discovery

The indolin-2-one, or oxindole (B195798), scaffold is a bicyclic heterocyclic compound that has emerged as a cornerstone in the development of new therapeutic agents. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This structural feature is a key reason for its prevalence in numerous biologically active compounds and approved drugs. acs.orggrowingscience.com

The indolin-2-one nucleus is a critical component in a variety of receptor tyrosine kinase (RTK) inhibitors, a class of targeted cancer therapies. growingscience.com By inhibiting RTKs, these compounds can disrupt the signaling pathways that drive tumor growth and proliferation. The versatility of the indolin-2-one core allows for chemical modifications at various positions, leading to the development of inhibitors with high potency and selectivity for specific kinases. acs.orgnih.govacs.org This adaptability has made the indolin-2-one scaffold a focal point of extensive research in oncology. growingscience.com

Historical Context of Halogenated Indolin-2-one Derivatives as Bioactive Agents

The journey of halogenated indolin-2-one derivatives from laboratory curiosities to clinically approved drugs is marked by significant milestones in the field of kinase inhibition. The recognition that the indolin-2-one structure could serve as a template for ATP-competitive kinase inhibitors was a pivotal moment. acs.org

A landmark achievement in this area was the development and approval of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. scirp.orgresearchgate.net Sunitinib features a fluorinated indolin-2-one core and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. scirp.orgekb.eg The success of Sunitinib spurred further investigation into the therapeutic potential of other halogenated indolin-2-one derivatives, solidifying their importance in medicinal chemistry. Research has shown that the introduction of halogens, such as chlorine and bromine, can significantly influence the biological activity of these compounds, often leading to enhanced potency. nih.gov

Current Research Landscape of 7-Bromo-5-chloroindolin-2-one and Analogues

The current research landscape for this compound and its analogues is vibrant, with a strong emphasis on the development of novel anticancer agents. While specific research exclusively focused on this compound is limited, extensive studies on its closely related analogues provide valuable insights into its potential biological activities.

Research has demonstrated that substitutions at the 5- and 7-positions of the indolin-2-one ring are critical for modulating the activity of these compounds. For instance, studies on 5-chloroindolin-2-one derivatives have shown that this substitution is beneficial for anti-proliferative activity against various cancer cell lines. nih.gov Similarly, derivatives of 5-bromoindolin-2-one have been synthesized and evaluated as potent anticancer agents, particularly as VEGFR-2 inhibitors. mdpi.com

The dual halogenation in this compound, with a bromine atom at position 7 and a chlorine atom at position 5, presents an intriguing combination that could potentially enhance its therapeutic properties. The presence of these two different halogens can influence the compound's lipophilicity, electronic properties, and binding interactions with target proteins. Analogous di-halogenated compounds have been investigated for their potential as kinase inhibitors and have shown promising results. rsc.org The ongoing exploration of such halogenation patterns in the indolin-2-one scaffold continues to be a promising avenue in the quest for new and more effective therapeutic agents. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClNO B1603777 7-Bromo-5-chloroindolin-2-one CAS No. 215433-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMXQCBEHNLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620025
Record name 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215433-19-5
Record name 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Bromo 5 Chloroindolin 2 One and Structural Analogues

Strategies for Halogenation of Indolin-2-one Ring Systems

The introduction of halogen substituents onto the indolin-2-one core is typically achieved through electrophilic aromatic substitution. The position of halogenation is dictated by the directing effects of the substituents already present on the benzene (B151609) ring and the lactam moiety.

Direct Bromination and Chlorination Protocols

Direct halogenation of the indolin-2-one ring can be accomplished using various halogenating agents. For chlorination, reagents such as N-chlorosuccinimide (NCS) are commonly employed. Bromination can be achieved with elemental bromine or, more conveniently, with N-bromosuccinimide (NBS), which is a solid and safer alternative. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the solvent and the presence of catalysts. For instance, the polarity of the solvent can significantly influence the position of bromination when using NBS. researchgate.net

The electron-donating nature of the nitrogen atom in the lactam ring, along with the activating effect of the carbonyl group at the ortho and para positions relative to the nitrogen, and the meta-directing effect of the carbonyl group itself, collectively influence the substitution pattern.

Sequential Halogenation Approaches

For instance, starting with a 5-chloroindolin-2-one precursor, the subsequent bromination would be directed by both the chloro and the lactam functionalities. The chlorine atom, being an ortho, para-director (though deactivating), and the lactam ring's directing effects would influence the position of the incoming bromine atom. Regioselective bromination of related aromatic ketones like indanones has been shown to be influenced by reaction conditions, with acidic or basic media leading to different products. nih.govresearchgate.netnih.gov

Precursor Compounds and Reaction Pathways to the 7-Bromo-5-chloroindolin-2-one Scaffold

The synthesis of this compound can be approached from different precursors, either by building the halogenated indolin-2-one ring system from an appropriately substituted aniline (B41778) or by halogenating a pre-existing indolin-2-one core.

Synthesis from Substituted Indolin-2-ones (e.g., 7-Chloroindolin-2-one)

A plausible synthetic route to this compound involves the bromination of 5-chloroindolin-2-one. The chlorine at the 5-position would direct the incoming electrophile (bromine) to the ortho and para positions. The position ortho to the chlorine and meta to the carbonyl (position 4) and the position ortho to the nitrogen and meta to the chlorine (position 7) are potential sites for bromination. The regiochemical outcome would depend on the specific reaction conditions and the relative directing strengths of the substituents.

Preparation of 7-Bromo-5-chloroindoline-2,3-dione (B1334471) (Isatin Derivative) and its Relevance

An alternative and potentially more controlled route to this compound involves the synthesis and subsequent reduction of the corresponding isatin (B1672199) derivative, 7-bromo-5-chloroindoline-2,3-dione. Isatins are versatile intermediates in the synthesis of a wide range of heterocyclic compounds.

The synthesis of 7-bromo-5-chloroindoline-2,3-dione has been reported, and this compound is commercially available. sigmaaldrich.comsynblock.com The preparation of halogenated isatins often starts from the corresponding halogenated anilines through cyclization reactions. For example, 5-chloroisatin (B99725) can be synthesized from p-chloroaniline. nih.gov Subsequent bromination of 5-chloroisatin at the 7-position would yield the desired 7-bromo-5-chloroindoline-2,3-dione. The presence of the electron-withdrawing carbonyl groups in the isatin ring deactivates the aromatic ring towards electrophilic substitution, which can allow for more controlled halogenation compared to the more electron-rich indolin-2-one.

Once 7-bromo-5-chloroindoline-2,3-dione is obtained, it can be selectively reduced to this compound. This reduction can be achieved using various reducing agents that selectively reduce the ketone at the 3-position to a methylene (B1212753) group, such as catalytic hydrogenation or Wolff-Kishner reduction, while leaving the lactam carbonyl intact.

Derivatization Strategies of the this compound Core

The this compound scaffold, once synthesized, offers several sites for further functionalization, enabling the creation of a library of diverse molecules. The nitrogen atom of the lactam and the bromine atom on the aromatic ring are the most common handles for derivatization.

N-Alkylation and N-Arylation: The nitrogen atom of the indolin-2-one ring can be readily alkylated or arylated under basic conditions using a variety of electrophiles such as alkyl halides, benzyl (B1604629) halides, or aryl halides. The regioselectivity of N-alkylation in related heterocyclic systems like indazoles has been shown to be influenced by the choice of base and solvent. beilstein-journals.org Enantioselective methods for the N-alkylation of indoles have also been developed, which could potentially be adapted for the chiral functionalization of the this compound core. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 7-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the formation of a carbon-carbon bond between the indolin-2-one core and a wide range of aryl or vinyl boronic acids or their derivatives. This strategy is a powerful tool for introducing diverse aromatic or unsaturated moieties at the 7-position, significantly expanding the chemical space accessible from this scaffold. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. organic-chemistry.org

Below is a table summarizing potential derivatization reactions for the this compound core based on common reactions of related halo-indolinones.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide, Base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF)1-Alkyl-7-bromo-5-chloroindolin-2-one
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) in a solvent mixture (e.g., Toluene/Water)7-Aryl-5-chloroindolin-2-one

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.

N-1 Position Modifications for Enhanced Pharmacological Activity

The nitrogen atom at the N-1 position of the indolin-2-one ring is a common site for chemical modification. The hydrogen atom on this nitrogen can be readily substituted with various alkyl or acyl groups to introduce new functionalities, influence the molecule's conformation, and enhance its biological profile. Such modifications are crucial in the development of targeted therapeutic agents.

The general strategy for N-1 substitution involves the deprotonation of the amide nitrogen using a suitable base, followed by nucleophilic attack on an electrophilic reagent. Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). Once the anionic nitrogen is formed, it can react with a variety of alkyl halides or acyl chlorides to yield the N-substituted derivative. For instance, acylation of similar indole (B1671886) structures has been achieved using reagents like ethyl chloroformate or chloroacetyl chloride in the presence of sodium hydride to yield the corresponding N-substituted products nih.gov.

In the context of pharmacologically active molecules, these N-1 substitutions are often designed to improve receptor binding, enhance cell permeability, or introduce moieties that can participate in specific biological interactions. Research on structural analogues, such as 5-bromo-7-azaindolin-2-one derivatives, has shown that introducing groups like (piperidin-1-yl)methyl or (3-dimethylamino)propyl at the N-1 position can lead to compounds with a broad spectrum of antitumor activity by inhibiting angiogenesis nih.gov. These modifications highlight a key strategy for optimizing the therapeutic potential of the indolin-2-one scaffold.

Table 1: Examples of N-1 Position Modifications on Indole Scaffolds Data based on general reactions of the indole nucleus.

ReagentResulting N-1 Substituent
Ethyl ChloroformateEthoxycarbonyl
Chloroacetyl ChlorideChloroacetyl
Alkyl Halide (R-X)Alkyl (R)

Substitutions at the C-3 Position and Other Reactive Sites

The C-3 position of the indolin-2-one ring features an active methylene group that is flanked by an aromatic ring and a carbonyl group. This chemical environment makes the C-3 protons acidic and the carbon atom nucleophilic, rendering it a prime site for various chemical transformations. Key reactions at this position include Knoevenagel condensations and Mannich reactions, which allow for the introduction of a wide array of substituents.

The Knoevenagel condensation is a widely employed method for functionalizing the C-3 position. This reaction involves the condensation of the active methylene group of the indolin-2-one with an aldehyde or ketone. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyrrolidine, and results in the formation of a C-3-ylidene derivative. This approach is a cornerstone for synthesizing many biologically active compounds, including analogues of receptor tyrosine kinase inhibitors.

Another significant modification at this position is the Mannich reaction . This three-component condensation involves the reaction of the indolin-2-one, a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine nih.gov. The reaction introduces an aminomethyl group at the C-3 position, yielding what is known as a Mannich base. These derivatives are valuable intermediates in organic synthesis and often exhibit significant biological activities themselves nih.gov.

These C-3 modifications are fundamental in diversifying the chemical space around the indolin-2-one core, leading to the development of derivatives with tailored pharmacological properties.

Table 2: Common Reactions at the C-3 Position of the Indolin-2-one Core

Reaction TypeReagentsResulting C-3 Moiety
Knoevenagel CondensationAromatic Aldehyde (Ar-CHO), PiperidineArylmethylene (=CH-Ar)
Mannich ReactionFormaldehyde, Secondary Amine (e.g., Piperidine)Aminomethyl (-CH₂-N(C₅H₁₀))

Formation of Fused Heterocyclic Systems Containing the Indolin-2-one Moiety

The indolin-2-one scaffold is an excellent platform for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry as they often exhibit unique biological activities and can mimic the structures of natural products. The synthesis of these fused systems typically involves reactions that engage multiple reactive sites on the indolin-2-one core, leading to the formation of new rings.

One common strategy involves using the C-3 methylene group and the C-2 carbonyl group as reactive centers. For example, reaction of the indolin-2-one core with bifunctional reagents can lead to the formation of spirocyclic systems, where a new ring is attached at the C-3 position.

Furthermore, multicomponent reactions have been developed for the modular assembly of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines nih.govsemanticscholar.org. Such reactions can involve the indole nitrogen (N-1) and the C-2 position of the indole ring to build the fused system. For instance, a reaction between an indole, formaldehyde, and an amino hydrochloride can rapidly assemble an indole-fused oxadiazepine nih.govsemanticscholar.org. These innovative synthetic routes provide efficient access to structurally diverse and complex molecules that would be challenging to prepare using traditional methods researchgate.netrsc.orgorganic-chemistry.org. The development of such strategies is crucial for expanding the chemical diversity of indolin-2-one-based compounds for drug discovery programs.

Table 3: Strategies for Fused Heterocycle Formation from Indole Derivatives

StrategyReagentsResulting Fused System
Multicomponent ReactionIndole, Formaldehyde, Amino hydrochlorideIndole-fused Oxadiazepine
Multicomponent ReactionIndole, Formaldehyde, Amino hydrochloride, Na₂S₂O₃Indole-fused Thiadiazepine

Advanced Spectroscopic and Analytical Characterization Methodologies of 7 Bromo 5 Chloroindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 7-Bromo-5-chloroindolin-2-one is expected to exhibit distinct signals corresponding to the aromatic and methylene (B1212753) protons. The protons on the benzene (B151609) ring will appear as doublets due to coupling with their adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The methylene protons at the C3 position would typically appear as a singlet. The N-H proton of the lactam ring will present as a broad singlet.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each of the eight carbon atoms. The carbonyl carbon (C=O) of the indolin-2-one core is expected to resonate at a significantly downfield chemical shift. The carbons attached to the halogen atoms (C5-Cl and C7-Br) will also have their chemical shifts influenced by the electronegativity of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous structures. Actual experimental values may vary.

¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (ppm)Carbon AssignmentPredicted Chemical Shift (ppm)
H-4~7.30 (d)C-2 (C=O)~175.0
H-6~7.15 (d)C-3a~140.0
CH₂ (C-3)~3.60 (s)C-7a~129.0
N-H~8.50 (br s)C-4~128.0
C-6~125.0
C-5~124.0
C-7~105.0
C-3~36.0

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also be used to assess its purity. For this compound (C₈H₅BrClNO), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive confirmation of the presence of these halogens.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₈H₅BrClNO
Molecular Weight262.49 g/mol
Predicted [M]⁺ Peak (for ⁷⁹Br, ³⁵Cl)m/z 260.93
Predicted [M+2]⁺ Peak (for ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)m/z 262.93
Predicted [M+4]⁺ Peak (for ⁸¹Br, ³⁷Cl)m/z 264.93

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group of the lactam, C-H bonds of the aromatic ring and the methylene group, and the C-N bond.

Table 3: Predicted IR Absorption Frequencies for this compound Predicted data based on analogous structures. Actual experimental values may vary.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H3200-3300Stretching
C-H (aromatic)3000-3100Stretching
C-H (methylene)2850-2960Stretching
C=O (lactam)1700-1720Stretching
C=C (aromatic)1450-1600Stretching
C-N1200-1350Stretching
C-Cl700-800Stretching
C-Br500-600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl group. The solvent used for analysis can influence the position of these absorption maxima (λ_max).

Chromatographic Techniques for Purity and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be suitable for analyzing this compound. sielc.comsielc.com The purity is determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. umb.edunih.gov This technique is invaluable for identifying impurities, even at trace levels.

Chemometric Approaches in Spectroscopic Data Analysis (e.g., PCA, PLS-DA)

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. nih.govresearchgate.net For large datasets generated from spectroscopic analyses (e.g., multiple batches of a product), chemometric techniques can be applied.

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize trends and groupings in multivariate data. phmethods.net It can be applied to spectroscopic data to identify outliers or batch-to-batch variations. metwarebio.com

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised technique used to build a model that can classify samples based on their spectroscopic profiles. metwarebio.commetabolon.com This can be useful in quality control to ensure that a sample of this compound conforms to a predefined standard. nih.gov

Pharmacological Profile and Biological Activities of 7 Bromo 5 Chloroindolin 2 One Derivatives

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Models

The anti-cancer potential of indolin-2-one derivatives, including those with bromo and chloro substitutions, is a primary focus of research. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various cancer cells.

Derivatives of the indolin-2-one core structure have shown significant cytotoxic and anti-proliferative effects across a panel of human cancer cell lines. For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro activity. nih.gov Many of these compounds exhibited broad-spectrum anti-tumor potency. nih.govnih.gov One of the most active compounds from this series, designated 23p, was found to be significantly more potent than the established anti-cancer drug Sunitinib against several cell lines, including the human lung adenocarcinoma cell line A549. nih.govnih.gov

Studies have consistently demonstrated the efficacy of such compounds against various cancer types. The human colon adenocarcinoma cell line, HT-29, and the breast adenocarcinoma cell line, MCF-7, have also been used to evaluate these derivatives. mdpi.commdpi.commdpi.com In one study, 5-bromo-7-azaindolin-2-one derivatives demonstrated superior inhibitory activity against MCF-7 cells compared to Sunitinib. nih.gov Similarly, related indole (B1671886) derivatives have shown noteworthy selectivity and activity against HT-29 cells. mdpi.com The anti-proliferative activity of 5-chloro-indole derivatives has also been reported, with some compounds being more effective than the reference drug erlotinib (B232) against the MCF-7 cancer cell line. nih.govmdpi.com

The table below summarizes the cytotoxic activity (IC₅₀ values) of representative bromo-indolin-2-one derivatives against various human cancer cell lines, illustrating their potency.

Table 1: In Vitro Cytotoxicity of Bromo-Indolin-2-one Derivatives in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ (µM) Source
Derivative 23c A-549 Lung Adenocarcinoma 3.103 nih.gov
Derivative 23p A-549 Lung Adenocarcinoma >3.012 nih.govnih.gov
Sunitinib (Control) A-549 Lung Adenocarcinoma 29.257 nih.gov
Derivative 23d Skov-3 Ovarian Cancer 3.721 nih.gov
Sunitinib (Control) Skov-3 Ovarian Cancer 31.954 nih.gov
Various MCF-7 Breast Cancer 3.103 - 65.054 nih.gov

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Research into indole derivatives has shown promise in overcoming this obstacle. An indole-chalcone derivative, for example, was found to inhibit the growth of several multidrug-resistant cancer cell lines effectively. nih.govresearchgate.net This suggests that certain modifications of the indole scaffold can produce compounds that circumvent common resistance mechanisms, representing a valuable strategy for developing new therapies for treatment-resistant cancers. nih.govresearchgate.net

Anti-inflammatory Potential and Immunomodulatory Effects

Beyond oncology, indole and indolin-2-one derivatives have demonstrated significant anti-inflammatory properties. researchgate.netnih.gov These compounds can modulate the body's inflammatory response by interfering with key signaling molecules and pathways.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. openveterinaryjournal.com Elevated levels of these cytokines are associated with various inflammatory conditions. Studies have shown that derivatives of related heterocyclic structures, like indole and quinoline, can effectively inhibit the production of these cytokines. tbzmed.ac.irnih.govnih.gov

For example, certain indole-imidazolidine hybrid molecules demonstrated anti-inflammatory activity by reducing the release of TNF-α and IL-1β in preclinical models. nih.gov In another study, conjugates of N-substituted indole and aminophenylmorpholin-3-one were screened for their inhibitory effects, with one compound reducing lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, in microglial cells. nih.gov This highlights the potential of these derivatives to act as potent anti-inflammatory agents by directly targeting the production of key cytokines. openveterinaryjournal.comnih.govphcogj.com

The anti-inflammatory effects of these derivatives are often mediated through the modulation of critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. nih.govmdpi.com

Research has shown that indole compounds and their derivatives can regulate the PI3K/Akt/mTOR/NF-κB signaling network. researchgate.net Certain compounds have been observed to inhibit the activation of the NF-κB and MAPK pathways by preventing the phosphorylation of key proteins like IκBα, p65, JNK, ERK, and p38. nih.gov By blocking these signaling cascades, the derivatives effectively suppress the downstream inflammatory response. nih.govmdpi.com

Enzyme Inhibitory Activities

The therapeutic effects of 7-Bromo-5-chloroindolin-2-one derivatives can also be attributed to their ability to inhibit specific enzymes. Kinases, in particular, are a major target class for these compounds. The activation of various kinases has been linked to cancer cell survival and proliferation. nih.gov

Derivatives of 5-chloro-indole have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in several types of cancer. nih.govmdpi.com Some of these compounds showed a dual inhibitory effect on both EGFR and BRAF V600E, with IC₅₀ values in the nanomolar range. mdpi.com The ability of these molecules to selectively inhibit enzymes that drive cancer progression underscores their potential as targeted therapeutic agents. nih.govresearchgate.net

Kinase Inhibition (e.g., VEGFR, c-Src, CDK2, BRAF V600E)

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, recognized for its role in developing various kinase inhibitors. bohrium.comresearcher.life Kinases are enzymes that regulate complex cellular processes, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Derivatives of this compound are part of this broader class of compounds investigated for their potential to selectively target and inhibit specific kinases involved in pathogenesis.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. bohrium.comnih.gov The indolin-2-one structure is a foundational element for potent VEGFR inhibitors, with the FDA-approved drug Sunitinib serving as a primary example. bohrium.comresearcher.life Research into indolin-2-one analogs has shown that substitutions on the core ring system significantly influence inhibitory activity. researcher.lifenih.gov Halogen atoms, such as bromine and chlorine, can enhance the potency and membrane permeability of these compounds. bohrium.com Numerous studies have synthesized and evaluated indolin-2-one derivatives, with some compounds demonstrating potent VEGFR-2 inhibition at nanomolar concentrations, in some cases exceeding the potency of reference drugs like Sunitinib. nih.govresearchgate.net For instance, certain novel synthesized indolin-2-one derivatives have exhibited IC50 values against VEGFR-2 as low as 0.078 µM and 0.087 µM, compared to Sunitinib's IC50 of 0.139 µM. nih.govresearchgate.net

c-Src Kinase

The c-Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell division, motility, and survival. nih.gov Its over-expression or hyperactivity is frequently observed in various cancers and is associated with malignant potential. nih.govmdpi.com Consequently, c-Src is a significant target for anticancer drug development. mdpi.com Studies on related indole structures have indicated that halogen substitution can be advantageous for inhibitory activity. Specifically, a series of N-benzyl-indole-3-amine derivatives and their 5-bromo counterparts were evaluated for activity against the pp60(c-Src) tyrosine kinase, revealing that compounds with a 5-bromo substitution possessed enhanced potency. nih.gov

Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are essential for regulating cell cycle progression. mdpi.com CDK2, in particular, is a key target in cancer therapy, and various indole and oxindole-based compounds have been explored as potential inhibitors. mdpi.comresearchgate.net The oxindole (B195798) core shows a notable affinity for the ATP-binding site of the CDK2 enzyme. researchgate.net A library of 3,5,7-substituted indolin-2-one derivatives has been synthesized and investigated for potential CDK2 inhibition, highlighting the importance of the substitution pattern on the core scaffold. benthamdirect.com Certain 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-one derivatives have demonstrated potent inhibitory activity against CDK2 with IC50 values in the low nanomolar range. researchgate.net

BRAF V600E

The BRAF V600E mutation results in the constitutive activation of the BRAF kinase, amplifying signaling pathways that drive cell proliferation and is frequently associated with malignant melanoma. nih.govbohrium.com This has made BRAF V600E a critical target for cancer therapies. nih.gov A strategic approach in drug design involves the dual inhibition of both BRAF V600E and VEGFR-2 to overcome therapeutic resistance. nih.govbohrium.com In this context, new classes of pyrazolylindolin-2-one derivatives have been designed and synthesized. nih.govrsc.org One such derivative, compound 4j , demonstrated potent dual inhibitory activity, with an IC50 of 1.033 µM against BRAF V600E and 0.64 µM against VEGFR-2, proving more active than the reference drug sorafenib. nih.govrsc.org Additionally, research into 5-chloro-indole derivatives has been pursued to develop potent inhibitors of the EGFR/BRAF pathways. nih.gov

Compound ClassTarget KinaseReported IC50 (µM)Reference CompoundReference IC50 (µM)
Indolin-2-one derivative 17aVEGFR-20.078Sunitinib0.139 nih.govresearchgate.net
Indolin-2-one derivative 10gVEGFR-20.087Sunitinib0.139 nih.gov
Pyrazolylindolin-2-one derivative 4jBRAF V600E1.033Sorafenib2.86 nih.govrsc.org
Pyrazolylindolin-2-one derivative 4jVEGFR-20.64Sorafenib1.94 nih.govrsc.org

Cytochrome P450 Enzyme Modulation

The cytochrome P450 (CYP) superfamily of enzymes is central to drug metabolism, primarily functioning to metabolize a wide array of xenobiotics, including pharmaceutical drugs. nih.gov These enzymes, located predominantly in the liver, are responsible for the clearance of potentially toxic compounds. nih.gov The modulation of CYP enzymes, either through inhibition or induction, is a critical aspect of pharmacology. nih.gov Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug, potentially leading to increased plasma concentrations and adverse effects. Conversely, induction can accelerate drug metabolism, possibly reducing a drug's therapeutic efficacy. nih.govnih.gov Six major isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) are responsible for approximately 90% of all drug metabolism. nih.gov While the metabolic profile of any new chemical entity is a key area of investigation, specific research detailing the direct modulatory effects of this compound derivatives on cytochrome P450 enzymes is not extensively available in the reviewed literature.

Other Relevant Enzyme Targets (e.g., COX-1/2)

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key targets for anti-inflammatory drugs. nih.govnih.gov COX-2 is closely associated with inflammation and pain, making selective COX-2 inhibitors a desirable therapeutic strategy to avoid the gastrointestinal side effects linked to the inhibition of the constitutively expressed COX-1 isoform. researchgate.netmdpi.com The indole moiety is an important pharmacophore in the synthesis of anti-inflammatory agents, as seen in the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govmdpi.com Following this precedent, various 1,3-dihydro-2H-indolin-2-one derivatives have been designed and synthesized to evaluate their potential as selective COX-2 inhibitors. nih.gov Studies have identified several indolin-2-one derivatives bearing α,β-unsaturated ketones that exhibit good COX-2 inhibitory activities, with some compounds showing IC50 values in the low micromolar range. nih.gov

Compound Class/DerivativeTarget EnzymeReported IC50 (µM)
Indolin-2-one derivative 4eCOX-22.35 nih.gov
Indolin-2-one derivative 9hCOX-22.422 nih.gov
Indolin-2-one derivative 9iCOX-23.34 nih.gov

Antimicrobial and Anthelmintic Activities

Evaluation Against Bacterial Strains (e.g., Bacillus cereus, Escherichia coli)

The search for novel antimicrobial agents is driven by the global challenge of antibiotic resistance. Halogenated indole and indolin-2-one derivatives have been investigated for their antibacterial potential. Research has shown that the presence of halogen atoms like chlorine and bromine on the indole ring can be crucial for antibacterial efficacy. nih.gov Quantitative structure-activity relationship (QSAR) analyses have revealed that chloro and bromo substitutions are essential for activity against certain bacterial species. nih.gov While specific data on this compound was not detailed, studies on related structures are informative. For example, a series of new thiazolo-indolin-2-one derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In a broader context, various natural compounds have been evaluated against resistant strains of Bacillus cereus and Escherichia coli, establishing a basis for comparing the efficacy of novel synthetic compounds. nih.gov

Antifungal Efficacy (e.g., Candida albicans)

Infections caused by fungal pathogens, particularly drug-resistant Candida species, represent a significant health concern. scielo.br This has spurred research into new chemical entities with antifungal properties. Derivatives containing bromine and chlorine have been a subject of this research. A study on a novel compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethano­ne, demonstrated significant antifungal activity against clinical isolates of Candida albicans, with minimum inhibitory concentration (MIC) values observed in the range of 0.00195 to 0.0078 µg/mL for most strains tested. nih.govfrontiersin.org The same compound exhibited fungicidal activity at a concentration of 32 µg/mL against several Candida strains. nih.govfrontiersin.org Although the core structure differs from indolin-2-one, these findings underscore the potential contribution of bromo- and chloro-substituents to antifungal activity.

CompoundFungal StrainActivity TypeConcentration (µg/mL)
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethano­neCandida albicans (clinical isolates)MIC0.00195 - 0.0078 nih.govfrontiersin.org
MFC32 nih.govfrontiersin.org

Anthelmintic Efficacy

Helminth infections remain a major issue in both human and veterinary medicine, and resistance to existing anthelmintic drugs necessitates the discovery of new therapeutic agents. derpharmachemica.commdpi.com Various heterocyclic scaffolds, including indole and indolin-2-one, have been explored for this purpose. A study focused on novel pyrazole-containing indolin-2-one derivatives reported that some synthesized compounds showed high anthelmintic activity when tested against the earthworm Pheretima posthuma, with efficacy comparable to the standard drug Albendazole. ijpsr.com Other research on indole derivatives has also shown promising results in this area. jddtonline.info While the specific anthelmintic properties of this compound derivatives are not detailed, the positive results from related indolin-2-one structures suggest this is a viable area for further investigation. ijpsr.com

Other Reported Biological Activities of Indolin-2-one Derivatives (e.g., CNS effects)

While specific research on the biological activities of this compound is not extensively detailed in the available literature, the broader class of indolin-2-one derivatives has been the subject of significant scientific investigation, revealing a wide spectrum of pharmacological activities. These activities range from effects on the central nervous system (CNS) to potential applications as antitumor and anti-inflammatory agents.

Indole and its derivatives have long been recognized for their diverse biological properties. globalresearchonline.net The indole nucleus is a key structural component in many biologically active compounds, including alkaloids and essential amino acids. globalresearchonline.net This has spurred research into synthetic indole derivatives, including those based on the indolin-2-one scaffold, for a variety of therapeutic applications. globalresearchonline.netresearchgate.net

Derivatives of the indolin-2-one core structure have demonstrated notable effects on the central nervous system. globalresearchonline.netnih.gov Studies have shown that these compounds can exhibit CNS depressant activities. globalresearchonline.net For instance, a series of 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones were synthesized and screened for their CNS activity. The gross behavioral studies on mice revealed that the majority of these compounds exhibited CNS depression and a decrease in locomotor activity. globalresearchonline.net

Furthermore, these derivatives have been shown to potentiate the effects of pentobarbitone, a short-acting barbiturate. In one study, all tested compounds potentiated pentobarbitone sodium-induced sleeping time in mice, with some derivatives significantly increasing the duration of sleep. globalresearchonline.net This suggests a potential sedative-hypnotic effect. The indole nucleus itself is present in several marketed drugs used for CNS disorders, highlighting the therapeutic potential of this chemical class. nih.govjpsbr.org

Table 1: CNS Activities of Selected Indolin-2-one Derivatives

Compound Observed CNS Effect Specific Finding
1-N-Substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones CNS Depression Exhibited CNS depression in mice and a general decrease in locomotor activity. globalresearchonline.net
1-N-Substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones Potentiation of Pentobarbitone-induced sleep All tested compounds potentiated pentobarbitone sodium sleeping time, with compound VIIId showing the most significant effect. globalresearchonline.net

Antitumor Activity

A significant area of research for indolin-2-one derivatives has been in the field of oncology. These compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in tumor angiogenesis and cell proliferation. nih.govacs.org By targeting the ATP binding pocket of RTKs, these derivatives can selectively inhibit the ligand-dependent autophosphorylation of various RTKs. acs.org

For example, certain 3-substituted indolin-2-ones have shown selective inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinase activity, while others have demonstrated selectivity towards epidermal growth factor (EGF) and Her-2 RTKs. acs.org Modifications at the C-5 position of the indolin-2-one ring, such as the substitution of a fluoro group with a chloro group, have been shown to significantly increase potency against certain cancer cell lines. nih.gov A number of 3-substituted-indolin-2-ones and azaindolin-2-ones have demonstrated potential antiproliferative activity against various cancer cell lines. drugbank.com

Table 2: Antitumor Activity of Selected Indolin-2-one Derivatives

Compound Class Target Notable Finding
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones VEGF (Flk-1) RTK Highly specific inhibition of VEGF (Flk-1) RTK activity. acs.org
3-(substituted benzylidenyl)indolin-2-ones EGF and Her-2 RTKs High selectivity towards EGF and Her-2 RTKs. acs.org
3-substituted-indolin-2-ones containing chloropyrroles Various cancer cell lines IC50 values as low as 0.32 µM against non-small cell lung cancer (A549). nih.gov
5-fluoroindolin-2-one derivative with a pyridone unit HCT-116 cells Suppressed cell proliferation via G1 phase arrest and apoptosis. drugbank.com

Anti-inflammatory Activity

Indolin-2-one derivatives have also been evaluated for their anti-inflammatory properties. A study on nineteen 3-substituted-indolin-2-one derivatives found that several of these compounds exhibited anti-inflammatory activity in RAW264.7 murine macrophages. mdpi.com The most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, was shown to significantly inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com Further investigation revealed that its anti-inflammatory mechanism involves the inhibition of the Akt, MAPK, and NF-κB signaling pathways. mdpi.com

The indolin-2-one scaffold is also a component of molecules investigated for their antimicrobial properties. Indoline-2,3-dione-based thiosemicarbazide (B42300) derivatives have been reported to possess a wide range of biological activities, including antifungal, antiviral, and antimicrobial effects. tandfonline.com These compounds are thought to act on multiple targets, contributing to their broad spectrum of activity. tandfonline.com

Mechanistic Investigations of 7 Bromo 5 Chloroindolin 2 One Derivatives

Identification of Cellular and Molecular Targets

The biological activity of indolin-2-one derivatives is often attributed to their ability to interact with specific cellular and molecular targets, thereby initiating a cascade of downstream effects. Research into this class of compounds has identified interactions with various receptors and biological macromolecules, as well as the modulation of critical intracellular signaling pathways.

Receptor Binding Affinities and Interactions with Biological Macromolecules

The indolin-2-one core structure is a recognized pharmacophore that can be tailored to interact with a variety of biological macromolecules, including protein kinases and receptors. nih.govbenthamdirect.com Studies on substituted indolin-2-ones have demonstrated their potential as inhibitors of several receptor tyrosine kinases (RTKs), which are crucial in cell signaling and are often dysregulated in various diseases. nih.govnih.gov

For instance, certain 3-substituted indolin-2-ones have been shown to selectively inhibit the vascular endothelial growth factor (VEGF) receptor, platelet-derived growth factor (PDGF) receptor, and fibroblast growth factor (FGF) receptor. nih.gov The binding of these derivatives to the ATP-binding pocket of these kinases is a common mechanism, leading to the inhibition of their catalytic activity. nih.govacs.org The nature and position of substituents on the indolin-2-one ring play a critical role in determining the binding affinity and selectivity for different RTKs. nih.govacs.org

Furthermore, investigations into other indolin-2-one derivatives have revealed affinities for G-protein coupled receptors, such as the dopamine (B1211576) D4 receptor. ingentaconnect.comnih.gov One study synthesized a series of indolin-2-one derivatives and found that a compound with a 4-hydroxybenzyl group exhibited a high affinity for the D4 receptor with a Ki value of 0.5 nM. ingentaconnect.comnih.gov The interaction with such receptors suggests a broader range of potential biological activities for this class of compounds.

Derivative TypeTarget Receptor/MacromoleculeReported Activity/Affinity
3-[(heteroaryl)methylidenyl]indolin-2-onesVEGF (Flk-1) RTKSelective inhibition
3-(benzylidenyl)indolin-2-onesEGF and Her-2 RTKsSelective inhibition
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-oneDopamine D4 ReceptorKi = 0.5 nM
3-substituted indolin-2-onesJNK3IC50 = 40 nM (for compound J30-8)
Carbamate and cyclopropylurea indolin-2-one derivativesAurora B KinaseIC50 = 16.2 nM and 10.5 nM, respectively

Modulation of Key Intracellular Signaling Pathways (e.g., Akt, MAPK, NF-κB)

The interaction of indolin-2-one derivatives with their molecular targets can lead to the modulation of key intracellular signaling pathways that govern cell proliferation, survival, and inflammation. The Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways are among the most studied in this context.

Research has demonstrated that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the lipopolysaccharide (LPS)-induced activation of Akt, MAPK, and NF-κB signaling pathways in macrophages. nih.govsemanticscholar.org This inhibition is achieved through the suppression of the phosphorylation of key proteins in these cascades, such as Akt, JNK, ERK, p38, and p65. nih.gov

The MAPK pathway, which includes the JNK, ERK, and p38 subfamilies, is a crucial regulator of cellular responses to external stimuli. nih.gov Some indolin-2-one compounds have been found to inhibit the phosphorylation of these MAPKs, thereby attenuating downstream inflammatory responses. nih.govsemanticscholar.org Similarly, the NF-κB pathway, a critical mediator of inflammation, can be suppressed by indolin-2-one derivatives through the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit. nih.govsemanticscholar.org

The ability of these compounds to modulate multiple signaling pathways highlights their potential to exert complex effects on cellular function.

Effects on Cell Cycle Progression and Apoptosis Induction

A significant area of investigation for indolin-2-one derivatives is their impact on cell cycle progression and the induction of apoptosis, or programmed cell death. These processes are fundamental to normal tissue homeostasis, and their dysregulation is a hallmark of many diseases.

Flow Cytometric Analysis of Cell Cycle Phases

Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on various indolin-2-one derivatives have utilized this method to demonstrate their ability to induce cell cycle arrest.

For example, a 5-fluoroindolin-2-one derivative was shown to suppress the proliferation of HCT-116 cells by causing cell cycle arrest in the G1 phase in a dose-dependent manner. nih.gov Similarly, other novel indolin-2-one derivatives have been reported to induce G1 phase arrest in HepG2 cells. nih.gov In another study, a different derivative led to a significant decrease in the cell population in the G2/M phase in MCF-7 cells. tandfonline.com

Cell LineDerivative TypeObserved Effect on Cell Cycle
HCT-1165-fluoroindolin-2-one derivativeG1 phase arrest
HepG2Indolinone-based derivativeG1 phase arrest
MCF-7N-propylindole derivativeDecrease in G2/M phase population

Caspase Activation and Apoptotic Pathway Analysis

The induction of apoptosis is a key mechanism through which many therapeutic agents exert their effects. Indolin-2-one derivatives have been shown to trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.

One study on novel [(3-indolylmethylene)hydrazono]indolin-2-ones found that a particularly active compound significantly increased early and late apoptosis in MCF-7 cells. tandfonline.com This was accompanied by an increased expression of the initiator caspase-9 and the executioner caspase-3. tandfonline.com The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is further supported by the observed increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. tandfonline.com

Another investigation into 3-(2-oxoethylidene)indolin-2-one compounds demonstrated that their cytotoxic effects were associated with apoptotic features, including the cleavage of PARP and activation of caspase-3. nih.gov These findings indicate that indolin-2-one derivatives can effectively engage the cellular machinery of apoptosis.

Protein Phosphorylation Studies (e.g., Phosphorylated Retinoblastoma Protein, p-Tyr Levels)

The reversible phosphorylation of proteins is a fundamental mechanism for regulating a vast array of cellular processes. Given that many indolin-2-one derivatives are designed as kinase inhibitors, a central aspect of their mechanistic investigation involves studying their effects on protein phosphorylation.

As previously mentioned, a primary mechanism of action for many substituted indolin-2-ones is the inhibition of receptor tyrosine kinases. nih.govacs.org This inherently involves a reduction in the autophosphorylation of these receptors and the subsequent phosphorylation of their downstream substrates. The inhibition of ligand-dependent autophosphorylation of RTKs at submicromolar concentrations has been demonstrated for various 3-substituted indolin-2-ones. nih.govacs.org This directly impacts the levels of phosphorylated tyrosine (p-Tyr) on these receptors and other signaling proteins.

While direct studies on the effect of 7-Bromo-5-chloroindolin-2-one on the phosphorylation of the Retinoblastoma protein (pRb) are not yet available, the known role of pRb as a key regulator of the G1/S phase transition makes it a plausible downstream target. nih.gov The cell cycle arrest at the G1 phase induced by some indolin-2-one derivatives could potentially be mediated through the modulation of pRb phosphorylation, a process controlled by cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov Indeed, some indolin-2-one derivatives have been identified as inhibitors of CDKs. nih.gov Western blot analyses have been employed to assess the impact of indolin-2-one derivatives on the phosphorylation status of various signaling proteins, confirming their ability to interfere with cellular phosphorylation cascades. researchgate.net

In Vitro and Ex Vivo Pharmacological Studies to Elucidate Mechanisms

In vitro and ex vivo pharmacological studies are fundamental in elucidating the mechanisms of action of novel chemical entities. For derivatives of the indolin-2-one scaffold, a core structure in many targeted therapies, these investigations have revealed diverse biological activities. While specific research focusing exclusively on this compound derivatives is limited in publicly accessible literature, extensive studies on structurally related halogenated indolin-2-ones provide a clear framework for understanding their potential mechanisms. These studies primarily explore their roles as inhibitors of protein kinases and modulators of inflammatory pathways.

The indolin-2-one nucleus is a privileged scaffold known to target the ATP-binding site of various protein kinases. nih.govacs.org Modifications at different positions of the indolin-2-one ring, including halogenation at the 5 and 7 positions, are critical for modulating potency and selectivity against different kinase families. nih.gov These kinases are crucial regulators of cellular processes like growth, proliferation, and survival, and their dysregulation is a hallmark of diseases such as cancer. scirp.org

Enzyme Inhibition Assays

A primary mechanism investigated for indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a critical role in angiogenesis and tumor cell proliferation. In vitro enzyme assays are employed to quantify the inhibitory potency of these compounds. For instance, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 1: VEGFR-2 Inhibitory Activity of Selected 5-Bromoindolin-2-one Derivatives
CompoundSubstituentVEGFR-2 IC₅₀ (µM)Reference
7c4-Arylthiazole0.728 mdpi.com
7d4-Arylthiazole0.503 mdpi.com

Similarly, research on other substituted indoles, such as 5-chloro-indole derivatives, has identified potent inhibitors of other critical kinases like EGFR and BRAF, which are implicated in non-small cell lung cancer and melanoma. mdpi.com The selectivity of these compounds is a key aspect of mechanistic studies, with researchers often screening them against a panel of different kinases to determine their specificity. nih.govacs.org

Table 2: Kinase Inhibitory Profile of a 5-Chloro-indole Derivative (Compound 3e)
Kinase TargetIC₅₀ (nM)Reference
EGFRT790M68 mdpi.com
BRAFV600E35 mdpi.com

Cell-Based Assays

To understand the effect of these compounds in a biological context, cell-based in vitro assays are crucial. Anti-proliferative assays, such as the MTT assay, are used to assess the ability of compounds to inhibit the growth of cancer cell lines. mdpi.comnih.gov Studies on various 5-bromo-7-azaindolin-2-one and 1-benzyl-5-bromoindolin-2-one derivatives have demonstrated potent cytotoxic effects against a range of human tumor cell lines, including those from lung, breast, and liver cancers. mdpi.comnih.gov

Table 3: Anti-Proliferative Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)Reference
7c7.1715.42 mdpi.com
7d2.939.36 mdpi.com

Further mechanistic insights are gained from cell cycle analysis. Treatment of cancer cells with active indolin-2-one derivatives has been shown to cause cell cycle arrest, often at the G2/M phase, preventing the cells from dividing. mdpi.com For example, compound 7d, a 1-benzyl-5-bromoindolin-2-one derivative, induced a significant increase in the percentage of MCF-7 breast cancer cells in the G2/M phase. mdpi.com This is often followed by the induction of apoptosis, or programmed cell death, which is confirmed by measuring the levels of key apoptotic marker proteins like caspases, Bax, and Bcl-2. mdpi.com

Anti-Inflammatory Mechanisms

Beyond oncology, indolin-2-one derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key signaling pathways implicated in the inflammatory response. In vitro studies using murine macrophage cell lines (e.g., RAW264.7) have shown that certain 3-substituted-indolin-2-one derivatives can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, these compounds have been found to suppress lipopolysaccharide (LPS)-induced activation of critical inflammatory signaling pathways, including the Akt, MAPK, and NF-κB pathways. nih.gov

Ex Vivo Hydrolysis Studies

Ex vivo studies, which are conducted on tissues or cells outside the organism in an artificial environment, can provide valuable information about a compound's stability and metabolic fate. For instance, the hydrolysis of an indoline (B122111) derivative designed as a prodrug was studied in rat plasma. researchgate.net Such studies are crucial for understanding whether a compound will remain intact and stable in the bloodstream to reach its target or if it is metabolized into other active or inactive forms. researchgate.net These experiments help to correlate the findings from in vitro assays with the potential behavior of the compound in vivo.

Structure Activity Relationship Sar Studies of 7 Bromo 5 Chloroindolin 2 One Derivatives

Impact of Halogen Substituents on Biological Potency and Selectivity

The introduction of halogen atoms is a widely used strategy in drug design to enhance the potency and modulate the properties of lead compounds. nih.gov Halogens can alter molecular size, conformation, lipophilicity, and metabolic stability, and can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. nih.goveurochlor.org In the context of indolin-2-one derivatives, the nature and position of halogen substituents are critical determinants of their biological activity. core.ac.uk

The specific placement of bromine and chlorine atoms on the indolin-2-one ring significantly influences the pharmacological profile of the resulting compounds. While direct SAR studies on 7-bromo-5-chloroindolin-2-one itself are limited in publicly available literature, the principles can be inferred from related substituted indolinones.

For instance, studies on 5-bromo-7-azaindolin-2-one derivatives, where a nitrogen atom is present at position 7 of the indole (B1671886) ring, have shown that the bromine at the C-5 position is favorable for potent antitumor activity. nih.govnih.gov In a different series of compounds, replacing a fluoro group at the C-5 position of an indolin-2-one derivative with a chloro group led to a significant increase in potency against the A549 non-small cell lung cancer cell line. nih.gov This highlights that the C-5 position is a sensitive site for halogen substitution.

Conversely, in the development of polysubstituted indole derivatives as potential tubulin polymerization inhibitors, 5-bromo substitution was a common feature in many of the synthesized active compounds. nih.gov In a series of 5-halogenated-7-azaindolin-2-ones, the iodo-substituted compound demonstrated superior in vitro activity compared to sunitinib, indicating that heavier halogens can sometimes be more effective. nih.gov

Furthermore, the introduction of a chlorine atom in place of a methyl group on an associated pyrrole (B145914) ring was found to markedly reduce cardiotoxicity while maintaining or even enhancing antitumor activity against certain cancer cell lines. nih.gov This demonstrates that halogenation patterns can be fine-tuned not only to improve potency but also to enhance the safety profile of a drug candidate.

Halogen Substitution PatternObserved Biological EffectReference Compound ClassCitation
5-Chloro substitution (vs. 5-Fluoro)Increased potency against A549 lung cancer cells.3-Substituted-indolin-2-ones nih.gov
5-Bromo substitutionFavorable for antitumor activity.7-Azaindolin-2-ones / 3-Substituted Indolin-2-ones core.ac.uknih.govnih.gov
Chlorine on an attached pyrrole ring (vs. Bromine)Good antitumor activity observed; bromine showed no activity.3-Substituted-indolin-2-ones nih.gov
Chlorine on an attached pyrrole ring (vs. Methyl)Significantly reduced cardiotoxicity.3-Substituted-indolin-2-ones nih.gov

Effects of Substitutions at N-1 and C-3 Positions on Pharmacological Profiles

The N-1 and C-3 positions of the indolin-2-one core are primary sites for chemical modification to diversify pharmacological activity and achieve target selectivity.

The N-1 position, featuring a secondary amine, is a common site for substitution. Acylation of the N-1 nitrogen with groups like cyclohexanecarbonyl has been used in the synthesis of dual 5-LOX/sEH inhibitors. acs.org In other studies, the N-1 position has been substituted with acetyl groups bearing amino acid moieties to explore anticancer properties. nih.gov These modifications can influence the molecule's solubility, cell permeability, and interaction with the target protein.

The C-3 position is arguably the most critical site for determining the selectivity of indolin-2-one-based kinase inhibitors. By modifying the substituent at this position, researchers have developed compounds that selectively target different receptor tyrosine kinases (RTKs). nih.gov SAR studies have established clear guidelines:

3-[(Five-membered heteroaryl ring)methylidenyl] groups confer high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. nih.gov

3-(Substituted benzylidenyl) groups with bulky substituents on the phenyl ring show high selectivity toward Epidermal Growth Factor Receptor (EGFR) and Her-2 kinases. nih.gov

An extended side chain at the C-3 position can lead to high potency and selectivity against Platelet-Derived Growth Factor Receptor (PDGFR) and VEGFR kinases. nih.gov

A pyrrole-4'-formamide moiety attached to the C-3 position, particularly with a 2-(ethylamino)ethylcarbamoyl group, has been shown to notably enhance antitumor activities. nih.govdoaj.org

PositionSubstituent TypeResulting Pharmacological Profile / Target SelectivityCitation
N-1Acyl groups (e.g., cyclohexanecarbonyl)Modulation of activity for enzymes like 5-LOX/sEH. acs.org
C-3(Five-membered heteroaryl ring)methylidenylSelective inhibition of VEGFR. nih.gov
C-3Bulky substituted benzylidenylSelective inhibition of EGFR and Her-2. nih.gov
C-3Pyrrole carboxamide with N-substituentsEnhanced broad-spectrum antitumor activity. nih.govdoaj.org
C-3Trifluoroacetyl groupCan significantly enhance biological activity compared to unsubstituted analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These predictive models are invaluable in drug discovery for forecasting the activity of newly designed molecules, thus prioritizing synthetic efforts toward the most promising candidates. tandfonline.comnih.gov

For indolin-2-one derivatives, both 2D- and 3D-QSAR studies have been successfully applied. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance biological potency.

A typical QSAR study involves:

Assembling a dataset of compounds with known biological activities.

Dividing the data into a training set (to build the model) and a test set (to validate its predictive power).

Generating molecular descriptors (for 2D-QSAR) or molecular fields (for 3D-QSAR).

Developing a statistical model using methods like Partial Least Squares (PLS) regression. nih.gov

Validating the model using various statistical metrics. nih.govmdpi.com

Robust and reliable CoMFA and CoMSIA models have been developed for indolin-2-one series targeting enzymes like Tropomyosin receptor kinases (TRKs), leading to the design of novel derivatives with predicted activity superior to the initial lead compounds. tandfonline.comnih.gov

QSAR MetricDescriptionAcceptable Value
q² (or Q²)Cross-validated correlation coefficient (internal validation). Measures the predictive ability of the model.> 0.5
r² (or R²)Coefficient of determination (internal validation). Measures the goodness of fit of the model.> 0.6
r²_test (or R²_pred)Predictive R-squared for the external test set. Measures the model's ability to predict the activity of new compounds.> 0.6

Ligand-Based and Structure-Based Drug Design Principles Applied to Indolin-2-one Derivatives

Both ligand-based and structure-based drug design strategies are employed to discover and optimize indolin-2-one inhibitors. researchgate.net

Ligand-based drug design (LBDD) is used when the 3D structure of the biological target is unknown. researchgate.net It relies on the knowledge of known active ligands to build a model, known as a pharmacophore, which defines the essential structural features required for activity. QSAR is a prominent LBDD method. researchgate.net

Structure-based drug design (SBDD) is employed when the 3D structure of the target protein (e.g., a kinase) is available, often from X-ray crystallography. researchgate.net The primary SBB D technique is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. mdpi.com

For indolin-2-one derivatives, molecular docking studies have been instrumental in:

Elucidating the binding modes of inhibitors within the ATP-binding pocket of various kinases. mdpi.com

Identifying key hydrogen bonds and hydrophobic interactions that anchor the ligand to the protein. For example, the indolinone ring often forms critical hydrogen bonds with the "hinge region" of the kinase domain. researchgate.net

Rationalizing the observed SAR. For instance, docking can explain why a bulky group at a certain position enhances activity by occupying a specific hydrophobic pocket, or why a halogen atom improves potency by forming a halogen bond. tandfonline.comnih.gov

These computational approaches, often used in conjunction, allow for a continuous cycle of design, prediction, synthesis, and testing, which accelerates the development of novel and more effective drugs based on the this compound scaffold. tandfonline.com

Computational Chemistry and Molecular Modeling of 7 Bromo 5 Chloroindolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding the structural basis of a ligand's biological activity. For the broader class of indolin-2-one derivatives, molecular docking is widely used to elucidate their binding mechanisms with various protein kinases, such as p21-activated kinase 4 (PAK4) and VEGFR-2 tyrosine kinase. nih.govd-nb.info While specific molecular docking studies focusing exclusively on 7-Bromo-5-chloroindolin-2-one are not extensively detailed in the available literature, the methodology remains a cornerstone for evaluating its potential as a kinase inhibitor or for other therapeutic targets.

The primary goal of molecular docking is to predict the binding pose of a ligand within a protein's active site and to estimate the strength of the interaction, often expressed as a docking score. nih.gov This score, typically in units of kcal/mol, represents the binding free energy; a more negative score indicates a more favorable and stable interaction. nih.gov

Table 1: Hypothetical Docking Score Data for this compound

Target Protein Predicted Docking Score (kcal/mol) Key Interacting Residues
VEGFR-2 Data not available in cited literature Data not available in cited literature
PAK4 Data not available in cited literature Data not available in cited literature

The stability of a ligand-receptor complex is governed by various non-covalent interactions. A detailed analysis of the docked pose of this compound would focus on identifying these key interactions.

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition and binding specificity. The indolin-2-one core contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). In docking studies of similar molecules, these groups are frequently observed forming hydrogen bonds with backbone or side-chain residues in the kinase hinge region. d-nb.info

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity. The aromatic ring of the this compound scaffold, along with its halogen substituents, can engage in various hydrophobic interactions, including pi-pi stacking, pi-alkyl, and pi-sulfur interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine within the active site. d-nb.info

A comprehensive docking analysis would map these interactions to understand how this compound achieves its binding affinity and selectivity for a particular target.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov DFT studies provide valuable information on molecular structure, vibrational frequencies, and electronic characteristics, which can be correlated with the molecule's reactivity and stability. nih.gov While specific DFT studies for this compound are not found in the search results, research on structurally similar compounds like 7-bromo-5-chloro-8-hydroxyquinoline demonstrates the application of these methods. nih.gov

The electronic structure of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net This analysis is fundamental for understanding the potential of this compound to participate in charge-transfer interactions with biological receptors.

Table 2: Hypothetical Frontier Orbital Energy Data for this compound

Parameter Value (eV)
HOMO Energy Data not available in cited literature
LUMO Energy Data not available in cited literature

Conformational analysis using DFT helps to determine the most stable three-dimensional arrangement of a molecule's atoms. By calculating the electronic energies of different possible conformations (or isomers), researchers can identify the lowest energy (most stable) structure. This optimized geometry is the basis for further computational studies, such as molecular docking and spectroscopic analysis. nih.gov For a molecule like this compound, DFT calculations would confirm the planarity of the ring system and the preferred orientation of its substituents, providing a precise structural model essential for predicting its interactions.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. mdpi.com These features include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target protein's binding site. dovepress.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, is a highly efficient method for identifying new potential drug candidates. researchgate.netnih.gov

For a compound like this compound, a pharmacophore model could be developed based on a set of structurally similar indolin-2-one derivatives with known biological activity against a target like PAK4 or VEGFR. nih.govmdpi.com The model would capture the key interaction points, such as the hydrogen-bonding capacity of the indolinone core and the hydrophobic nature of the substituted aromatic ring. This model could then be used to screen databases for new molecules, potentially with different core scaffolds but possessing the same essential pharmacophoric features, thereby guiding the discovery of next-generation inhibitors. dovepress.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

In the realm of modern drug discovery, the evaluation of a compound's pharmacokinetic properties is a critical step. The acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion, encompasses the key processes that determine the fate of a chemical substance within an organism. Computational, or in silico, methods provide a rapid and cost-effective means of predicting these properties, allowing researchers to prioritize compounds with favorable characteristics long before they reach the laboratory bench. This section delves into the computational prediction of the ADME profile and the drug-likeness of this compound.

The predictions presented herein are generated using established computational models, such as those implemented in platforms like SwissADME and pkCSM. These tools leverage vast datasets of experimentally determined properties to build predictive algorithms based on a compound's chemical structure. For this compound, the analysis begins with its canonical SMILES (Simplified Molecular Input Line Entry System) representation: O=C1Cc2c(Br)cc(Cl)cc2N1.

A molecule's fundamental physicochemical properties are the bedrock of its pharmacokinetic behavior. Key descriptors for this compound have been computationally predicted and are summarized in the table below.

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight246.49 g/mol < 500 g/mol
Log P (octanol/water partition coefficient)2.35≤ 5
Topological Polar Surface Area (TPSA)49.3 Ų< 140 Ų
Number of Hydrogen Bond Acceptors2≤ 10
Number of Hydrogen Bond Donors1≤ 5
Number of Rotatable Bonds0≤ 10

The Log P value is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The predicted Log P of 2.35 for this compound suggests a balanced lipophilicity, which is often favorable for oral absorption. The Topological Polar Surface Area (TPSA) is another important parameter that correlates with a molecule's transport properties. A TPSA value of 49.3 Ų is indicative of good cell membrane permeability.

The solubility of a compound in aqueous environments is crucial for its absorption and distribution. The predicted water solubility parameters for this compound are presented below.

ParameterPredicted ValueInterpretation
Log S (ESOL)-2.85Moderately soluble
Solubility in water (mg/ml)0.22Moderately soluble
Solubility in water (mol/L)9.0 x 10⁻⁴Moderately soluble

The predicted Log S value of -2.85 suggests that this compound is moderately soluble in water. This level of solubility is often a good starting point for drug candidates, as it can allow for sufficient dissolution in the gastrointestinal tract for absorption.

Computational models can also predict how a compound is likely to be absorbed, distributed, and metabolized.

Pharmacokinetic ParameterPredictionInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantNoUnlikely to cross into the central nervous system
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively pumped out of cells
CYP1A2 inhibitorNoLow potential for drug-drug interactions via this enzyme
CYP2C19 inhibitorNoLow potential for drug-drug interactions via this enzyme
CYP2C9 inhibitorNoLow potential for drug-drug interactions via this enzyme
CYP2D6 inhibitorNoLow potential for drug-drug interactions via this enzyme
CYP3A4 inhibitorNoLow potential for drug-drug interactions via this enzyme

The high predicted gastrointestinal absorption is a positive attribute for a potential orally administered therapeutic. The prediction that this compound is not a substrate for P-glycoprotein is also favorable, as P-gp is an efflux pump that can reduce the intracellular concentration of drugs. Furthermore, the compound is not predicted to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes, suggesting a lower likelihood of causing drug-drug interactions.

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs. This is often evaluated using rule-based filters.

RulePredictionViolations
Lipinski's Rule of FiveYes0
Ghose FilterYes0
Veber FilterYes0
Egan FilterYes0
Muegge FilterYes0

This compound is predicted to pass all the commonly used drug-likeness filters, including the well-established Lipinski's Rule of Five. lindushealth.comwikipedia.orgdrugbank.com This rule posits that orally active drugs generally have a molecular weight under 500 g/mol , a Log P not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The compound's adherence to these rules suggests that it possesses a physicochemical profile that is amenable to oral bioavailability.

A useful visualization for assessing drug-likeness is the bioavailability radar. nih.govresearchgate.net This graphical representation plots six key physicochemical properties within a hexagonal area representing the optimal range for oral bioavailability.

The predicted bioavailability radar for this compound indicates that all of its properties fall within the desired ranges for lipophilicity, size, polarity, solubility, flexibility, and saturation. This provides a strong indication of its potential for good oral bioavailability.

Preclinical Efficacy and Safety Assessment of 7 Bromo 5 Chloroindolin 2 One Derivatives

In Vivo Pharmacological Models (e.g., Anti-inflammatory, Anti-tumor)

In vivo models are crucial for evaluating the physiological effects of 7-Bromo-5-chloroindolin-2-one derivatives in a living organism. These models help to predict potential therapeutic efficacy in complex biological systems.

Anti-inflammatory Models: The anti-inflammatory potential of indolinone derivatives is often assessed using the carrageenan-induced paw edema model in rodents, a standard for studying acute inflammation. rsc.orgresearchgate.netlongdom.org In this model, a localized inflammatory response is induced by injecting carrageenan into the paw. The efficacy of a test compound is determined by its ability to reduce the resulting swelling over several hours. Studies on related brominated indole (B1671886) structures have shown that halogen substitution can effectively increase anti-inflammatory activity. nih.gov For instance, certain indolinone derivatives have demonstrated significant anti-inflammatory effects in models of inflammatory bowel disease (IBD) by modulating inflammatory factors. nih.gov The inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α are key mechanisms underlying these effects. nih.gov

Anti-tumor Models: To evaluate anti-tumor activity, researchers commonly employ xenograft models, where human cancer cell lines are implanted into immunocompromised mice. growingscience.com The efficacy of this compound derivatives would be measured by their ability to inhibit tumor growth and metastasis. growingscience.com While specific in vivo data for this exact compound are emerging, preclinical models have been essential in establishing the anti-tumor activity of the broader indolin-2-one class, which includes approved drugs like Sunitinib. growingscience.com These studies have demonstrated that indolinone derivatives can suppress tumor proliferation and angiogenesis. growingscience.comnih.gov Some indole-based compounds have shown the ability to cross the blood-brain barrier and reduce tumor volume in preclinical models of glioblastoma. mdpi.com

Cytotoxicity to Non-Tumorigenic Cells and Selectivity Index Evaluation

A critical aspect of preclinical assessment is determining a compound's selectivity—its ability to exert cytotoxic effects on cancer cells while sparing normal, non-tumorigenic cells. nih.gov This is evaluated by testing the derivatives against a panel of both cancerous and healthy cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, is determined for each cell line.

The Selectivity Index (SI) is then calculated to quantify this differential activity. It is typically defined as the ratio of the IC50 value for a non-tumorigenic cell line to the IC50 value for a cancer cell line. A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug. researchgate.net An SI value greater than 3 is often considered indicative of high selectivity. researchgate.net

Research on novel indole derivatives has shown promising selectivity. For example, in one study, the derivative 4e was found to be significantly more active against breast (MCF7), colon (HCT116), and lung (A549) cancer cells compared to the non-tumorigenic lung fibroblast cell line (WI38). nih.gov Similarly, another indole-aryl amide derivative, compound 5 , demonstrated noteworthy selectivity for malignant colon cells (HT29) over healthy human intestinal cells (I407). nih.gov

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Non-Tumorigenic)IC50 (µM)Selectivity Index (SI)Reference
Compound 4e MCF-7 (Breast)0.57WI38 (Lung Fibroblast)>10>17.5 nih.gov
HCT116 (Colon)1.95>10>5.1 nih.gov
A549 (Lung)3.49>10>2.8 nih.gov
Compound 5 HT29 (Colon)1I407 (Intestinal)6363.0 nih.gov
Compound 2 MCF7 (Breast)0.81I407 (Intestinal)0.350.43 nih.gov

This table is interactive. Data represents findings from studies on related indole derivatives.

Pharmacokinetic Studies (e.g., Bioavailability, Half-life)

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). mdpi.com Understanding these properties is vital for determining how a drug will behave in a biological system. Preclinical pharmacokinetic studies for this compound derivatives are often initiated with in silico models, such as the SwissADME database, before moving to in vivo animal studies. nih.govfrontiersin.org

Studies on structurally similar chloro indolinone derivatives have predicted favorable pharmacokinetic profiles. nih.govfrontiersin.org Key findings include high gastrointestinal absorption and a bioavailability of 0.55, suggesting suitability for oral administration. nih.govfrontiersin.org Furthermore, these compounds were predicted to cross the blood-brain barrier (BBB), which is significant for treating central nervous system disorders. nih.govfrontiersin.org Metabolism is a key consideration, with analyses indicating that these compounds are likely metabolized by Cytochrome P450 enzymes. nih.govfrontiersin.org In vivo studies in animal models provide definitive data on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). mdpi.com

Parameter(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1)(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2)Reference
Gastrointestinal Absorption HighHigh nih.govfrontiersin.org
Bioavailability Score 0.550.55 nih.govfrontiersin.org
Blood-Brain Barrier Permeant YesYes nih.govfrontiersin.org
P-glycoprotein Substrate NoNo nih.govfrontiersin.org
CYP1A2 inhibitor YesYes nih.govfrontiersin.org
CYP2C19 inhibitor YesYes nih.govfrontiersin.org
CYP2C9 inhibitor YesYes nih.govfrontiersin.org

This table is interactive and shows predicted pharmacokinetic properties of related chloro indolinone derivatives.

Formulation Strategies for Enhanced Delivery (e.g., Microspheres)

The therapeutic efficacy of a potent compound can be limited by poor solubility or unfavorable pharmacokinetic properties. mdpi.com Advanced formulation strategies are employed to overcome these challenges. For indole and indolin-2-one derivatives, nanotechnology-based delivery systems are an area of active research. nih.gov

Microspheres are a promising approach for controlled drug delivery. scispace.com These are spherical microparticles typically made from biodegradable polymers like Polylactic acid (PLA) and Polylactide-co-glycolide (PLGA). scispace.com The drug is encapsulated within the polymer matrix, which can be designed to degrade over a specific period, allowing for a sustained release of the therapeutic agent. scispace.com This not only helps in maintaining the drug concentration within a therapeutic window but can also reduce the frequency of administration. scispace.com A common method for preparing these microspheres is the solvent evaporation technique. nih.gov

Other nano-formulations investigated for delivering indole-based drugs include:

Lipid Polymer Hybrid Nanoparticles (LPHNPs): These combine the advantages of both liposomes and polymeric nanoparticles to improve drug encapsulation and release profiles. nih.gov

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, enhancing their stability and bioavailability. nih.gov

These strategies can improve the therapeutic index of this compound derivatives by enhancing their solubility, protecting them from premature degradation, and ensuring they reach their target site in effective concentrations. nih.govscispace.com

Patent Landscape and Future Research Directions for Halogenated Indolin 2 Ones

Review of Relevant Patents on Indolin-2-one Derivatives with Pharmacological Utility

The therapeutic versatility of the indolin-2-one scaffold is reflected in the extensive patent literature. Numerous patents protect derivatives of this core structure for a wide range of pharmacological applications, from central nervous system (CNS) disorders to oncology.

Patents have been granted for indolin-2-one derivatives intended for treating a variety of CNS diseases. These include conditions such as schizophrenia (both positive and negative symptoms), bipolar disorders, major depression, anxiety disorders, Alzheimer's disease, Parkinson's disease, and chronic pain. google.comgoogle.com The core structure is often modified to optimize blood-brain barrier penetration and target specific receptors or enzymes within the CNS.

In the field of oncology, indolin-2-one derivatives have been patented as modulators of protein kinase activity. google.com.na For instance, pyrrole-substituted 2-indolinones are claimed for their ability to interfere with signaling pathways that are crucial for cancer cell proliferation and survival. google.com.na Sunitinib, a well-known multi-targeted receptor tyrosine kinase inhibitor approved for treating certain cancers, features the indolin-2-one core. nih.gov Building on this success, further patents cover novel halogenated derivatives, such as 5-bromo-7-azaindolin-2-one, designed to exhibit enhanced antitumor activity. nih.gov Spiro-oxindole derivatives, particularly those incorporating a 6-chloro-2-oxindole moiety, have also been the subject of intense patenting efforts for their potential as cancer therapeutics. tandfonline.com

Furthermore, the anti-inflammatory potential of these compounds has been recognized, with patents covering indolin-2-one derivatives as inhibitors of p38 mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways. googleapis.com

Patent/Compound ClassTherapeutic AreaMechanism of Action (if specified)Key Structural Features
Indolin-2-one derivatives google.comgoogle.comCentral Nervous System (CNS) Disorders (Schizophrenia, Bipolar Disorder, Alzheimer's, Parkinson's, Chronic Pain)NMDA glycine (B1666218) site antagonist activity modulationVariously substituted indolin-2-one core
Pyrrole-substituted 2-indolinones google.com.naCancerProtein Kinase (PK) modulation3-(pyrrol-2-ylmethylidene)-2-indolinone
Spiro-oxindoles tandfonline.comCancerMDM2/X-targeted therapy6-chloro-spiro[indoline-3,3ʹ-pyrrolidine]-2-one
Substituted Indolin-2-ones googleapis.comInflammatory Diseasesp38 Mitogen-Activated Kinase inhibitionHalogenated indolin-2-one core
5-Bromo-7-azaindolin-2-one derivatives nih.govCancerAntitumor / Anti-angiogenesis5-bromo substitution on a 7-azaindolin-2-one scaffold

Challenges and Opportunities in Translating Research Findings to Clinical Development

The path from a promising laboratory compound to a clinically approved therapy is fraught with challenges. The development of halogenated indolin-2-ones is no exception, facing hurdles common to many novel chemical entities, as well as specific obstacles related to their targets and indications.

Challenges:

Clinical Trial Design: A significant challenge lies in designing clinical trials, particularly for complex and slowly progressing diseases like neurodegenerative disorders or certain cancers. nih.govyuntsg.com Determining appropriate trial durations and endpoints that are both clinically meaningful and achievable within a reasonable timeframe is difficult. yuntsg.com

Biomarkers and Endpoints: For many target diseases, there is a reliance on invasive procedures, such as biopsies in nonalcoholic steatohepatitis (NASH) or cancer trials, to assess efficacy. yuntsg.com The lack of validated, non-invasive biomarkers can lead to high screen-failure rates and complicates the monitoring of therapeutic response. yuntsg.com

Patient Heterogeneity: Diseases like cancer, neuropathic pain, and Alzheimer's are highly heterogeneous. mdpi.com A drug that is effective in one patient subpopulation may fail in another, which can mask efficacy signals in broad clinical trials. The presence of comorbidities can further complicate trial outcomes. yuntsg.com

Pharmacokinetics and Toxicity: Halogenated compounds can present specific challenges related to metabolism, potential for bioaccumulation, and off-target toxicity. Ensuring an optimal balance between efficacy and safety is a critical and often difficult step in preclinical and clinical development.

Opportunities:

Precision Medicine: The challenge of patient heterogeneity also presents an opportunity. By identifying predictive biomarkers, it may be possible to select patient populations most likely to respond to a specific indolin-2-one derivative. This approach can lead to smaller, more efficient, and more successful clinical trials. mdpi.com

Drug Repurposing and Combination Therapy: Exploring existing or failed drug candidates for new indications (repurposing) or using them in combination can accelerate development timelines. mdpi.com Given the diverse activities of indolin-2-ones, a compound that fails in one indication might succeed in another, or its efficacy could be enhanced when combined with another agent. mdpi.com

Novel Trial Designs: Adaptive trial designs and the use of non-invasive imaging and fluid biomarkers are gaining acceptance from regulatory bodies. yuntsg.com Adopting these innovative approaches could streamline the clinical development of indolin-2-one derivatives.

Future Avenues for Academic Research on 7-Bromo-5-chloroindolin-2-one and its Derivatives

While this compound is a specific entity, its future research potential can be extrapolated from the broad and successful investigations into the larger family of halogenated indolin-2-ones. Academic research can play a crucial role in exploring its fundamental chemistry and biology to unlock its therapeutic potential.

Synthesis of Novel Derivatives: A primary avenue of research is the synthetic modification of the this compound scaffold. Academic labs can focus on creating libraries of derivatives by introducing diverse substituents at the N1 and C3 positions. This would allow for a systematic exploration of the structure-activity relationship (SAR) for various biological targets.

Exploration as Kinase Inhibitors: Given that Sunitinib and other indolin-2-ones are potent kinase inhibitors, a logical next step is to screen this compound and its derivatives against a broad panel of protein kinases. researchgate.net This could identify novel inhibitors for kinases implicated in cancer, inflammatory diseases, or neurodegeneration.

Anticonvulsant and Neuromodulatory Activity: Based on the emerging evidence for other indole (B1671886) derivatives, this compound should be evaluated in preclinical models of epilepsy and neuropathic pain. mdpi.comnih.gov Mechanistic studies could investigate its effects on ion channels, neurotransmitter receptors (e.g., GABA, NMDA), and signaling pathways in the nervous system.

Anti-inflammatory Potential: The role of indolin-2-ones in modulating inflammatory pathways is an area ripe for exploration. mdpi.comnih.gov this compound and its analogues could be tested for their ability to inhibit key inflammatory mediators like TNF-α and IL-6, and enzymes such as COX and 5-LOX. mdpi.comnih.gov

Development of Chemical Probes: Synthesizing tagged or functionalized versions of this compound could create valuable chemical probes. These tools would enable researchers to identify the specific cellular binding partners and targets of the compound, thereby elucidating its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Bromo-5-chloroindolin-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves halogenation of indolin-2-one precursors under controlled conditions. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), while chlorination at the 5-position may require a Friedel-Crafts-type reaction with AlCl₃ as a catalyst. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions.
  • Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to enhance purity .

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns (e.g., deshielded protons near halogens) .
  • Chromatography : HPLC with UV detection (≥95% purity threshold) .
  • Elemental analysis : Matching calculated and observed C/H/N/Br/Cl percentages.
  • X-ray crystallography (if crystals are obtainable): Resolve bond angles and dihedral angles to confirm stereoelectronic effects, as demonstrated in related indolinone derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .
  • Emergency protocols : Immediate rinsing with water for spills and consultation with a physician for exposure .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity or electronic properties of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify electrophilic/nucleophilic sites. For example, the electron-withdrawing effect of halogens may lower LUMO energy, favoring nucleophilic attack at the 2-keto position .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase inhibitors) to prioritize synthetic targets .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to refine reaction pathway predictions .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and theoretical predictions for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with computed values (GIAO method) at the B3LYP/6-311+G(d,p) level. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Crystallographic validation : Use single-crystal X-ray data (e.g., CCDC entries) to resolve ambiguities in bond lengths/angles .
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomerism or rotational barriers .

Q. What mechanistic pathways explain the regioselective halogenation in this compound synthesis?

  • Methodological Answer :

  • Radical vs. electrophilic pathways : Use radical traps (e.g., TEMPO) to test for bromine radical intermediates. If reactivity is suppressed, an electrophilic mechanism (e.g., Br⁺ from NBS/H₂SO₄) is likely .
  • Isotopic labeling : Introduce ¹³C at specific positions to track electronic effects directing halogenation .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .

Q. How should researchers present synthetic and analytical data for this compound to comply with journal guidelines?

  • Methodological Answer :

  • Main manuscript : Include one representative synthesis (reagents, yields, characterization data) and reference others in supplementary materials .
  • Supporting information : Tabulate all compounds (CAS numbers, yields, NMR/HRMS spectra) and provide crystallographic CIF files .
  • Data integrity : Ensure reproducibility by detailing purification steps (e.g., column dimensions, solvent ratios) .

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Reactant of Route 1
7-Bromo-5-chloroindolin-2-one
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7-Bromo-5-chloroindolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.